5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C (NC1=NC=C (C)S1)C2=CC=C (Br)O2
. The InChI representation is 1S/C9H7BrN2O2S/c1-5-4-11-9 (15-5)12-8 (13)6-2-3-7 (10)14-6/h2-4H,1H3, (H,11,12,13)
. The molecular weight is 287.13 . Physical and Chemical Properties Analysis
The compound is a solid . The molecular weight is 287.13 . The compound does not have a flash point .Scientific Research Applications
Chemical Synthesis and Biological Activity
The synthesis and biological evaluation of compounds structurally related to 5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide highlight its potential in scientific research, particularly in the development of antiprotozoal and antimicrobial agents. For instance, compounds structurally similar to the one have been synthesized and shown to exhibit potent antiprotozoal activity, with notable efficacy against T. b. rhodesiense and P. falciparum, demonstrating their potential as therapeutic agents in treating diseases such as trypanosomiasis and malaria (Ismail et al., 2004). Furthermore, derivatives of furan and pyridine have been developed with significant anti-bacterial activities against clinically isolated drug-resistant bacteria, underlining their importance in addressing antibiotic resistance challenges (Siddiqa et al., 2022).
Heterocyclic Chemistry and Drug Design
The structural complexity of this compound serves as a valuable scaffold in heterocyclic chemistry, facilitating the synthesis of diverse heterocyclic compounds with potential therapeutic applications. For example, research into the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides has led to the development of molecules with pronounced anti-bacterial activity, showcasing the role of such compounds in drug discovery and development (Siddiqa et al., 2022). The chemical versatility of these compounds allows for the exploration of novel therapeutic pathways and the design of new drugs with improved efficacy and safety profiles.
Synthesis and Mechanistic Studies
The synthesis of this compound and related compounds involves intricate chemical reactions that contribute to our understanding of reaction mechanisms and synthetic methodologies in organic chemistry. Studies focusing on the bromination of aromatic heterocycles, including furan and thiophene, provide valuable insights into the kinetics and mechanisms of such reactions, enriching the field of synthetic chemistry (Williamson & Coller, 1979). These insights are crucial for the development of more efficient and sustainable synthetic routes for the production of complex organic molecules.
Safety and Hazards
Properties
IUPAC Name |
5-bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c17-13-6-12(7-18-8-13)16(20)19-9-14(11-3-5-22-10-11)15-2-1-4-21-15/h1-8,10,14H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWZUWVPFXYJOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC(=CN=C2)Br)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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